molecular formula C20H19N5 B2860125 2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850730-97-1

2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2860125
CAS No.: 850730-97-1
M. Wt: 329.407
InChI Key: IMEWIAJMZWMQBP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Scientific Research Applications

Antimycobacterial Activity

  • Synthesis and Anti-Mycobacterial Activity : The compound shows promise as an inhibitor of mycobacterial ATP synthase, specifically for treating Mycobacterium tuberculosis. Studies indicate that certain analogues with specific substituents exhibit potent in vitro growth inhibition of M. tuberculosis, low hERG liability, and good stability in mouse/human liver microsomes (Sutherland et al., 2022).

Synthesis of Tetraheterocyclic Systems

  • Synthesis of Pyrido[2′,3′:3,4]Pyrazolo[1,5-a]Pyrimidines : This compound is used in synthesizing new tetraheterocyclic systems through cyclocondensation and subsequent chemical reactions. These compounds' structures are confirmed by NMR and mass spectra, indicating a range of potential applications in chemical synthesis (El-Essawy, 2010).

Anticancer Activity

  • Synthesis and Anticancer Activity : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been investigated for their potential as anticancer agents. Studies show that these compounds exhibit inhibitory activity against human breast adenocarcinoma cell lines. The compounds’ structures and their anticancer activities are explored, highlighting their potential in cancer therapy (Abdellatif et al., 2014).

Serotonin 5-HT6 Antagonists

  • Activity as Serotonin 5-HT6 Receptor Antagonists : The compound has been studied for its activity as a serotonin 5-HT6 receptor antagonist. It's synthesized in various forms, and its antagonist activity has been analyzed. Certain derivatives exhibit high levels of antagonist activity, indicating potential applications in neurological or psychological therapies (Ivachtchenko et al., 2013).

Efficient Synthesis Techniques

  • One-Pot Regioselective Synthesis : There is interest in developing efficient synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives. Research includes using ultrasound and aqueous media for a simplified synthesis process. The focus is on improving the efficiency and selectivity of the synthesis of these compounds (Kaping et al., 2020).

Properties

IUPAC Name

2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-12-18(22-13-17-10-6-7-11-21-17)25-20(23-14)19(15(2)24-25)16-8-4-3-5-9-16/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEWIAJMZWMQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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